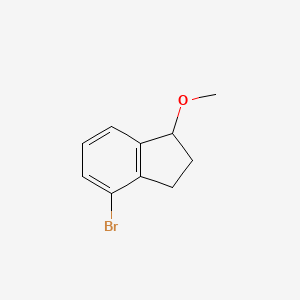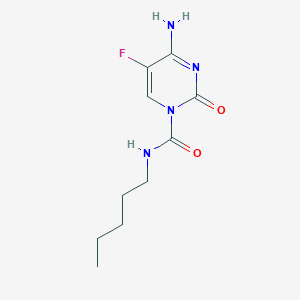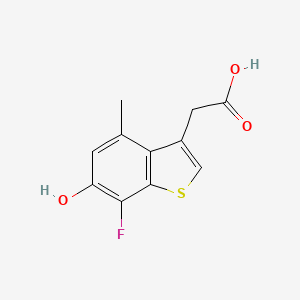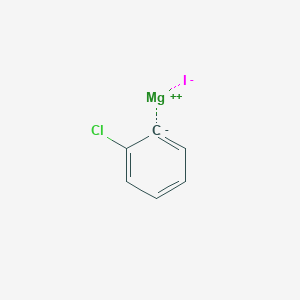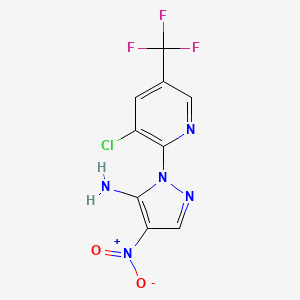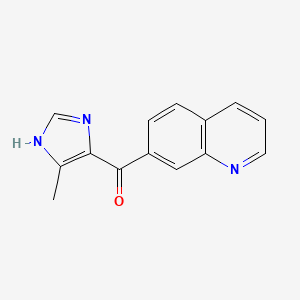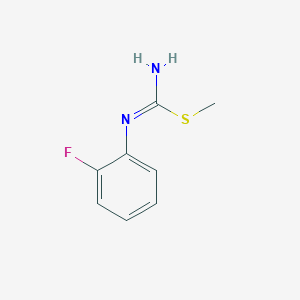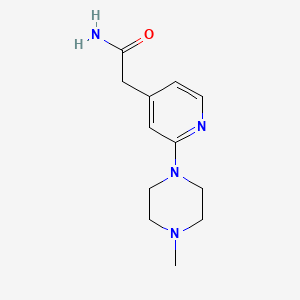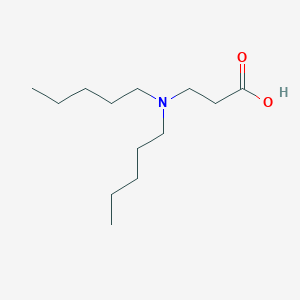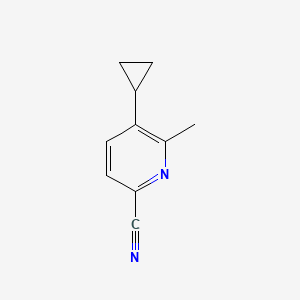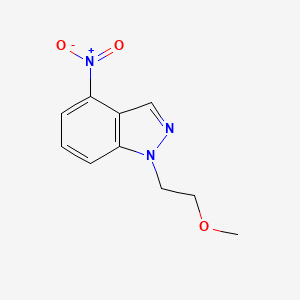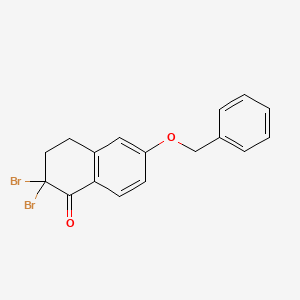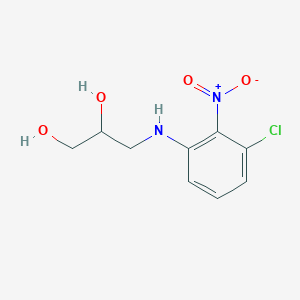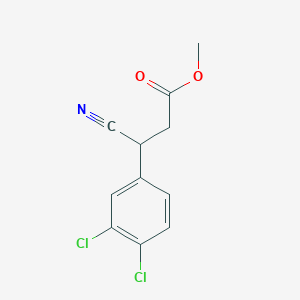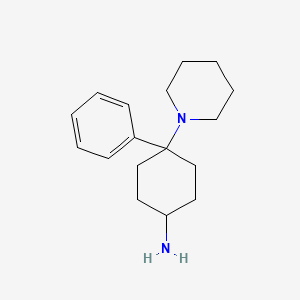
4-phenyl-4-(piperidin-1-yl)cyclohexanamine
描述
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-Phenyl-4-Piperidinocyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions
4-phenyl-4-(piperidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
4-phenyl-4-(piperidin-1-yl)cyclohexanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-phenyl-4-(piperidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Phenyl-4-Piperidinocyclohexanol: A closely related compound with similar structural features but different functional groups.
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
4-phenyl-4-(piperidin-1-yl)cyclohexanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H26N2 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
4-phenyl-4-piperidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H26N2/c18-16-9-11-17(12-10-16,15-7-3-1-4-8-15)19-13-5-2-6-14-19/h1,3-4,7-8,16H,2,5-6,9-14,18H2 |
InChI 键 |
HDSRIUJFJPEJTL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2(CCC(CC2)N)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
